REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:13]=[CH:12][C:7]([CH:8]=[C:9](Br)Br)=[CH:6][CH:5]=1)[CH2:2][CH3:3].CCCCCC.C([Li])CCC.O>O1CCCC1>[CH2:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8]#[CH:9])=[CH:12][CH:13]=1)[CH2:2][CH3:3] |f:1.2|
|
Name
|
4-propyl-β,β-dibromostyrene
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1=CC=C(C=C(Br)Br)C=C1
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
butyl lithium hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was then agitated at room temperature for one and a half hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The crystals then were extracted with chloroform
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
|
DISTILLATION
|
Details
|
The remaining chloroform was distilled off
|
Type
|
DISTILLATION
|
Details
|
after which vacuum distillation (70° to 75° C./20 mmHg)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=CC=C(C=C1)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |